![molecular formula C12H18N2 B8684401 1-[(2R)-1-(3-METHYLPHENYL)-2-PYRROLIDINYL]METHANAMINE](/img/structure/B8684401.png)
1-[(2R)-1-(3-METHYLPHENYL)-2-PYRROLIDINYL]METHANAMINE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(2R)-1-(3-METHYLPHENYL)-2-PYRROLIDINYL]METHANAMINE is a chemical compound that features a pyrrolidine ring substituted with a 3-methylphenyl group and a methanamine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2R)-1-(3-METHYLPHENYL)-2-PYRROLIDINYL]METHANAMINE typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as N-substituted piperidines.
Introduction of the 3-Methylphenyl Group: This step involves the functionalization of the pyrrolidine ring with a 3-methylphenyl group, which can be achieved through various substitution reactions.
Addition of the Methanamine Group:
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, precise temperature control, and efficient purification techniques .
Analyse Des Réactions Chimiques
Types of Reactions
1-[(2R)-1-(3-METHYLPHENYL)-2-PYRROLIDINYL]METHANAMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens and organometallic compounds are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols .
Applications De Recherche Scientifique
1-[(2R)-1-(3-METHYLPHENYL)-2-PYRROLIDINYL]METHANAMINE has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1-[(2R)-1-(3-METHYLPHENYL)-2-PYRROLIDINYL]METHANAMINE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects . The pathways involved may include signal transduction, metabolic regulation, and other cellular processes .
Comparaison Avec Des Composés Similaires
1-[(2R)-1-(3-METHYLPHENYL)-2-PYRROLIDINYL]METHANAMINE can be compared with other similar compounds, such as:
[(2R)-1-(4-methylphenyl)pyrrolidin-2-yl]methanamine: This compound has a similar structure but with a 4-methylphenyl group instead of a 3-methylphenyl group.
Pyrrolidine Derivatives: Other pyrrolidine derivatives with different substituents on the ring.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and chemical properties .
Propriétés
Formule moléculaire |
C12H18N2 |
|---|---|
Poids moléculaire |
190.28 g/mol |
Nom IUPAC |
[(2R)-1-(3-methylphenyl)pyrrolidin-2-yl]methanamine |
InChI |
InChI=1S/C12H18N2/c1-10-4-2-5-11(8-10)14-7-3-6-12(14)9-13/h2,4-5,8,12H,3,6-7,9,13H2,1H3/t12-/m1/s1 |
Clé InChI |
ZIZCXYOJKAFILH-GFCCVEGCSA-N |
SMILES isomérique |
CC1=CC(=CC=C1)N2CCC[C@@H]2CN |
SMILES canonique |
CC1=CC(=CC=C1)N2CCCC2CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


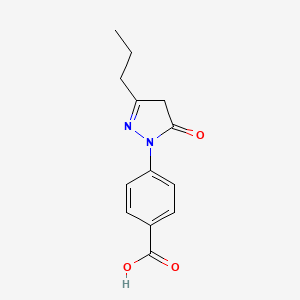
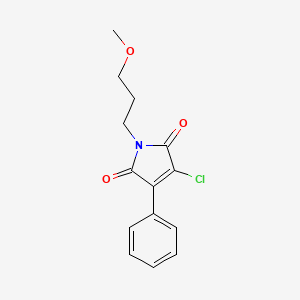
![7-bromo-N-isopropyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B8684335.png)
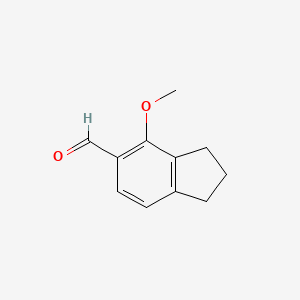

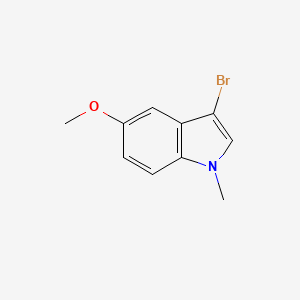
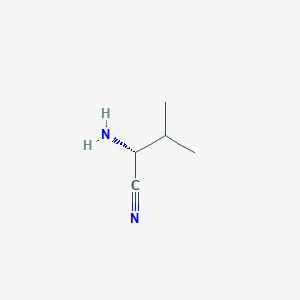
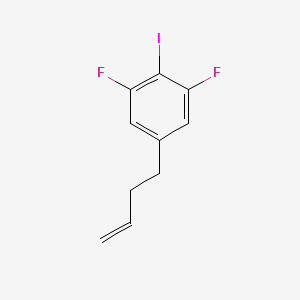
![2-Amino-5-(5-fluorobenzo[d]thiazol-2-yl)benzonitrile](/img/structure/B8684390.png)
![4-[(4-Sulfophenyl)disulfanyl]benzenesulfonic acid](/img/structure/B8684394.png)
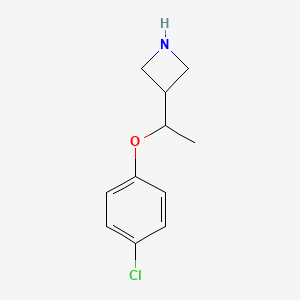
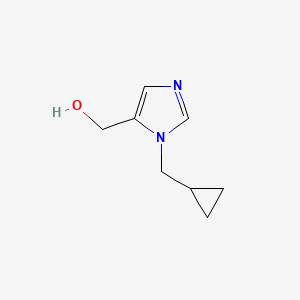
![5-[2-(Trifluoromethoxy)phenyl]thiophene-2-carbaldehyde](/img/structure/B8684430.png)
![6-Methoxybenzo[b]thiophene-2-carbonitrile](/img/structure/B8684435.png)
